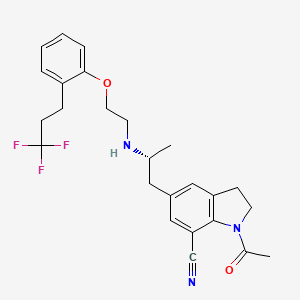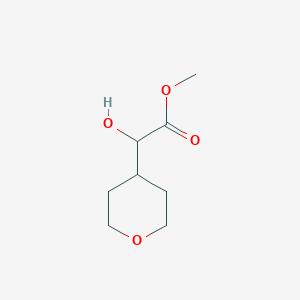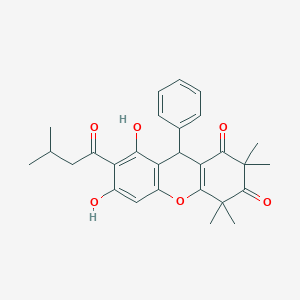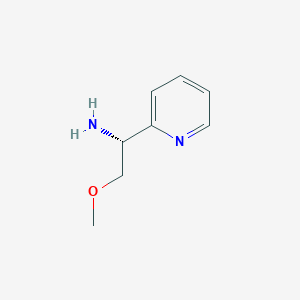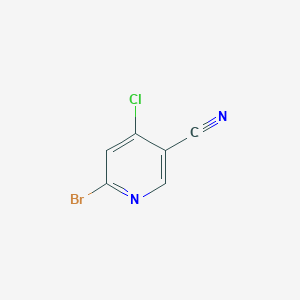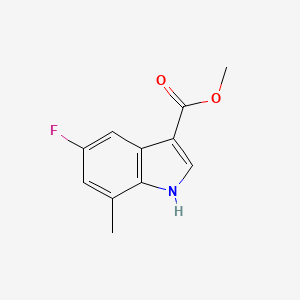
Methyl 5-fluoro-7-methyl-1H-indole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-fluoro-7-methyl-1H-indole-3-carboxylate is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a fluorine atom at the 5-position and a methyl group at the 7-position on the indole ring, with a carboxylate ester group at the 3-position. These structural modifications can influence the compound’s chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-fluoro-7-methyl-1H-indole-3-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with a carbonyl compound under acidic conditions. For this specific compound, the starting materials would include a fluorinated phenylhydrazine derivative and a suitable carbonyl compound, such as a methyl ketone .
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. Palladium-catalyzed intramolecular oxidative coupling is one such method used to synthesize functionalized indole derivatives from commercially available anilines . This approach can be adapted for the large-scale production of this compound.
化学反応の分析
Types of Reactions
Methyl 5-fluoro-7-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Electrophilic substitution: The indole ring is highly reactive towards electrophiles due to its electron-rich nature.
Nucleophilic substitution: The fluorine atom at the 5-position can be replaced by other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Electrophilic substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Nucleophilic substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Electrophilic substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Nucleophilic substitution: Substituted indole derivatives with various functional groups.
Oxidation and reduction: Oxidized or reduced forms of the indole ring, leading to different structural modifications.
科学的研究の応用
Methyl 5-fluoro-7-methyl-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of methyl 5-fluoro-7-methyl-1H-indole-3-carboxylate depends on its specific biological target. Indole derivatives often interact with various enzymes, receptors, and proteins, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its target by influencing its electronic properties . The exact molecular targets and pathways involved would depend on the specific application being studied.
類似化合物との比較
Similar Compounds
Methyl 5-fluoro-1H-indole-3-carboxylate: Lacks the methyl group at the 7-position.
Methyl 7-methyl-1H-indole-3-carboxylate: Lacks the fluorine atom at the 5-position.
Methyl 5-fluoro-7-methyl-1H-indole-2-carboxylate: Has the carboxylate group at the 2-position instead of the 3-position.
Uniqueness
Methyl 5-fluoro-7-methyl-1H-indole-3-carboxylate is unique due to the specific combination of substituents on the indole ring. The presence of both a fluorine atom and a methyl group can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C11H10FNO2 |
|---|---|
分子量 |
207.20 g/mol |
IUPAC名 |
methyl 5-fluoro-7-methyl-1H-indole-3-carboxylate |
InChI |
InChI=1S/C11H10FNO2/c1-6-3-7(12)4-8-9(11(14)15-2)5-13-10(6)8/h3-5,13H,1-2H3 |
InChIキー |
SIDYMPWGGLUOQN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC2=C1NC=C2C(=O)OC)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 3-[[2-[[4-(N-heptan-2-yloxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13442116.png)
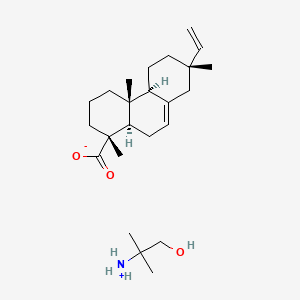
![5,8,14,17,23,26,32,35-Octabutoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;palladium(2+)](/img/structure/B13442133.png)


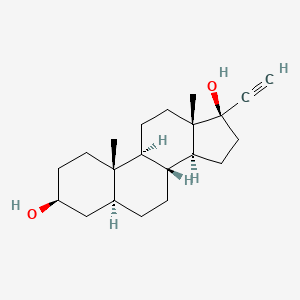
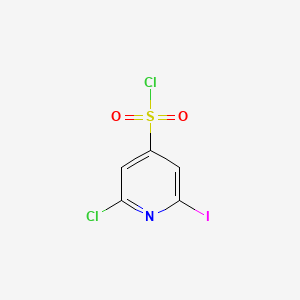
![L-[13C5]Xylose](/img/structure/B13442157.png)

